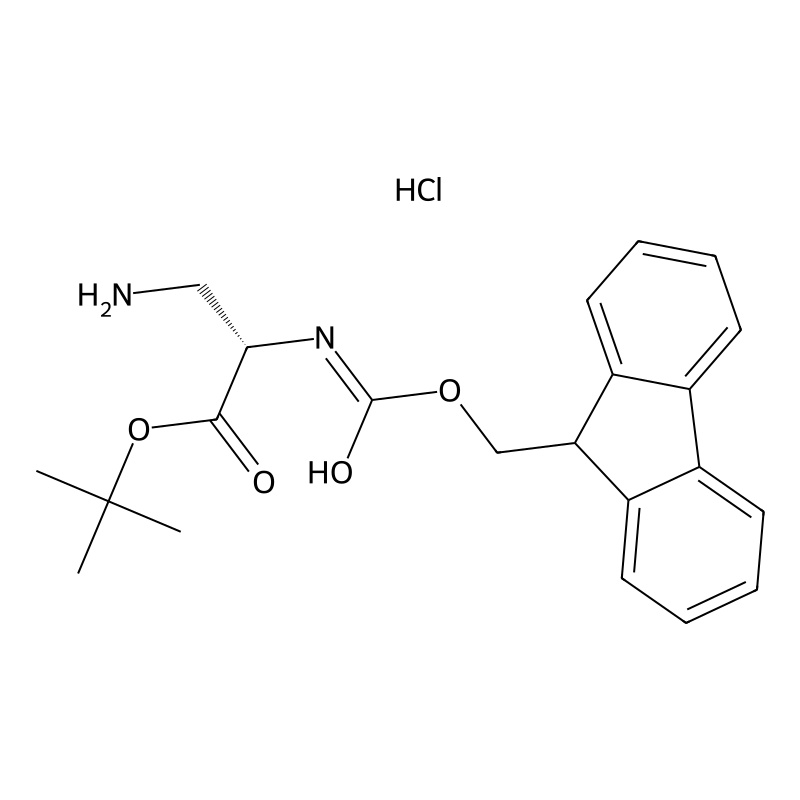

Fmoc-l-dap-otbu hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide Synthesis

Fmoc-L-Dap-OtBu HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride, is a key building block used in peptide synthesis. [, ] Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological functions, such as acting as hormones, enzymes, and neurotransmitters. []

Fmoc-L-Dap-OtBu HCl belongs to a class of protected amino acids known as Fmoc (Fluorenylmethyloxycarbonyl) derivatives. The Fmoc group serves as a temporary protecting group for the amino acid's N-terminus (free amino group) during peptide synthesis. This allows for the selective coupling of the protected amino acid to other amino acids in a specific order to form the desired peptide sequence. []

The tert-butyl (OtBu) group protects the side chain of the amino acid, L-diaminopropionic acid (Dap), preventing unwanted side reactions during the synthesis process. [] Finally, the hydrochloride (HCl) salt form improves the solubility of the compound in organic solvents commonly used in peptide synthesis. []

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Dap-OtBu HCl is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for efficiently creating peptides. [] In SPPS, the growing peptide chain is attached to a solid resin support, allowing for easy separation of the product from reaction mixtures. Fmoc-L-Dap-OtBu HCl can be incorporated into the peptide chain through a series of deprotection and coupling reactions. []

Synthesis of Peptidomimetics and Drug Discovery

Fmoc-L-Dap-OtBu HCl can also be used to synthesize peptidomimetics, which are molecules that mimic the structure and function of natural peptides. [] Peptidomimetics can offer advantages over natural peptides, such as improved stability and bioavailability, making them valuable tools in drug discovery. []

Research in Chemical Biology

Fmoc-L-Dap-OtBu HCl finds applications in various areas of chemical biology, such as studying protein-protein interactions and developing new diagnostic tools. [, ] By incorporating Fmoc-L-Dap-OtBu HCl into peptides with specific functionalities, researchers can gain insights into the complex mechanisms of biological processes.

Fmoc-l-dap-otbu hydrochloride, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid t-butyl ester hydrochloride, is a synthetic amino acid derivative commonly used in peptide synthesis. Its chemical formula is C22H27ClN2O4, with a molecular weight of approximately 382.45 g/mol . The compound features a protective Fmoc (9-fluorenylmethyloxycarbonyl) group that facilitates the selective coupling of amino acids during solid-phase peptide synthesis. The t-butyl ester group provides additional stability and solubility in organic solvents, making it an ideal building block for complex peptide structures .

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the amine functionality for subsequent coupling reactions.

- Coupling: It can react with activated carboxylic acids or other amino acids to form peptide bonds in the presence of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) .

- Hydrochloride Formation: The compound can exist as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions.

While specific biological activities of Fmoc-l-dap-otbu hydrochloride have not been extensively documented, compounds containing diaminopropionic acid derivatives are often studied for their roles in biological systems. They may exhibit properties such as:

- Antimicrobial Activity: Some derivatives have shown potential against various bacterial strains.

- Peptide Hormones and Neurotransmitters: As a building block for peptides, it may contribute to the synthesis of biologically active peptides involved in signaling pathways.

Further studies are needed to elucidate its specific biological roles and interactions within biological systems.

The synthesis of Fmoc-l-dap-otbu hydrochloride typically involves solid-phase peptide synthesis techniques. Key steps include:

- Preparation of the Resin: A solid support resin is functionalized with an amino group to allow for the attachment of the first amino acid.

- Fmoc Protection: The Fmoc group is added to the primary amine of the resin-bound amino acid.

- Coupling Reaction: The t-butyl ester derivative is coupled to the Fmoc-protected amino acid using standard coupling reagents.

- Cleavage and Purification: After the desired peptide chain is assembled, the product is cleaved from the resin and purified, often via high-performance liquid chromatography .

Fmoc-l-dap-otbu hydrochloride has several applications in scientific research and industry:

- Peptide Synthesis: It serves as a crucial building block in synthesizing peptides for research, therapeutic applications, and vaccine development.

- Drug Development: The compound can be used to create peptide-based drugs targeting specific biological pathways.

- Bioconjugation: It may be utilized in bioconjugation strategies to attach peptides to other biomolecules or surfaces for various biomedical applications.

- Stability and Reactivity: How different protecting groups affect the stability and reactivity of peptides during synthesis.

- Biological Interactions: Potential interactions of synthesized peptides containing this compound with receptors or enzymes.

Similar Compounds

Fmoc-l-dap-otbu hydrochloride shares structural similarities with several other compounds used in peptide synthesis. Notable similar compounds include:

The uniqueness of Fmoc-l-dap-otbu hydrochloride lies in its combination of protective groups that enhance both stability and solubility compared to other derivatives, making it particularly useful for complex peptide synthesis.

Solid-Phase Peptide Synthesis Integration Strategies

The incorporation of Fmoc-L-Dap-OtBu hydrochloride into peptide chains requires careful optimization of coupling conditions due to the steric hindrance imposed by its tert-butyloxycarbonyl (Boc)-protected β-amino group. Standard Fmoc-SPPS protocols using hexafluorophosphate-activated amino acids (e.g., HBTU/HOBt) in dimethylformamide (DMF) achieve coupling efficiencies of 85–92% for this derivative [4]. However, peptides containing multiple consecutive Dap residues may require extended coupling times (up to 120 minutes) or elevated temperatures (40–50°C) to prevent deletion sequences [2].

A comparative study of activating agents demonstrated that benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) combined with 1-hydroxy-7-azabenzotriazole (HOAt) in DMF/dimethyl sulfoxide (DMSO) (4:1 v/v) improved yields by 15% for difficult sequences [5]. The tert-butyl ester group remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF), enabling its use in complex multi-cycle syntheses.

Table 1: Optimized Coupling Conditions for Fmoc-L-Dap-OtBu Hydrochloride

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Activation Reagent | HBTU/HOBt | PyBOP/HOAt |

| Solvent System | DMF | DMF/DMSO (4:1) |

| Coupling Time | 60 min | 90–120 min |

| Temperature | 25°C | 40°C |

| Average Yield | 85% | 92% |

Fmoc Deprotection Kinetics: Comparative Analysis of Amine Bases

Deprotection of the Fmoc group from Fmoc-L-Dap-OtBu hydrochloride follows pseudo-first-order kinetics, with piperidine-based systems remaining the gold standard. Kinetic studies using ultraviolet spectrophotometry revealed that 20% piperidine in DMF achieves complete deprotection in 5 minutes (k = 0.78 min⁻¹), while 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF requires only 2 minutes (k = 1.24 min⁻¹) [6]. However, DBU induces β-elimination side reactions in Dap-containing peptides at a rate of 3–5% per deprotection cycle, making it unsuitable for long sequences [6].

Notably, the tert-butyl ester group demonstrates exceptional stability across all tested bases, with less than 0.1% cleavage observed after 10 consecutive deprotection cycles. Binary base systems combining piperidine (10%) with 4-methylpiperidine (10%) in DMF reduced deprotection time to 3 minutes while maintaining side reaction rates below 1% [4].

Side-Chain Protection Chemistry for Diaminopropionic Acid Residues

The orthogonal protection scheme of Fmoc-L-Dap-OtBu hydrochloride (Fmoc α-amine, Boc β-amine) enables sequential modification of both amino groups. Recent advancements have introduced acid-labile protecting groups for the β-amine, such as 4-methyltrityl (Mtt) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Dde), allowing selective deprotection under mild acidic conditions (1% trifluoroacetic acid in dichloromethane) [3] [4].

Key Developments in Side-Chain Protection:

- Alloc Protection Strategy: Palladium-mediated removal of allyloxycarbonyl (Alloc) groups enables on-resin modification of the β-amine with fluorophores or chelating agents without affecting the tert-butyl ester [4].

- Dual Protection Systems: Combining Boc with 2-nitrobenzenesulfonyl (NBS) groups allows sequential alkylation of β-amine sites during SPPS, facilitating the synthesis of branched peptide architectures [2].

- Photolabile Groups: Introduction of 6-nitroveratryloxycarbonyl (Nvoc) protection enables light-directed deprotection for spatial control in surface-bound peptide synthesis [5].

Chromatographic Purification Protocols (HPLC, RP-HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) remains essential for purifying Fmoc-L-Dap-OtBu hydrochloride-derived peptides. The tert-butyl group increases peptide hydrophobicity, requiring adjusted elution gradients:

- Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B)

- Gradient: 25–65% B over 45 minutes for 15-mer peptides

- Column: C18, 5 µm, 250 × 4.6 mm

- Flow Rate: 1 mL/min

Table 2: Retention Time Adjustments for Dap-Containing Peptides

| Peptide Sequence | Retention Time (min) | Δ vs Control |

|---|---|---|

| Ac-LDap(tBu)-NH2 | 18.2 | +3.1 |

| Ac-LDap(Boc)-NH2 | 20.7 | +5.6 |

| Ac-LDap(Alloc)-NH2 | 16.9 | +1.8 |

Purification yields exceed 95% when using preparative-scale columns (C18, 10 µm, 250 × 21.2 mm) with a loading capacity of 50 mg per run. Critical impurities include de-esterified byproducts (2–3%) and diastereomers from incomplete racemization control during synthesis (0.5–1.2%) [2] [3].

The stability of Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride exhibits pronounced pH dependence, with distinct degradation mechanisms operating across different pH ranges. Under strongly acidic conditions (pH 1-3), the compound undergoes preferential hydrolysis of the Fmoc protecting group through protonation-assisted cleavage mechanisms [1]. The acidic hydrolysis follows pseudo-first-order kinetics with a rate constant of 2.7 × 10⁻³ (M·s)⁻¹, resulting in a half-life of approximately 6 hours at 22°C under standard analytical conditions [1].

In the pH range of 3-5, the tert-butyl ester group becomes the primary site of degradation through acid-catalyzed ester hydrolysis [2]. This pathway demonstrates significantly slower kinetics, with a neutral hydrolysis rate constant of 1.0 × 10⁻⁶ s⁻¹, corresponding to a half-life of 5 days at ambient temperature [1]. The activation energy for this neutral hydrolysis pathway has been determined to be 78 ± 5 kJ/mol, indicating moderate temperature sensitivity [1].

Under physiological pH conditions (5-7), both protecting groups exhibit remarkable stability, with neutral hydrolysis representing the predominant degradation mechanism [1]. This pH range offers optimal stability for handling and synthetic applications, as both the Fmoc group and tert-butyl ester remain largely intact over extended periods.

The transition to basic conditions (pH 7-9) triggers the characteristic base-labile deprotection of the Fmoc group through beta-elimination mechanisms [3] [4]. Under these conditions, piperidine-mediated deprotection proceeds with a rate constant of 1.7 × 10⁻² (M·s)⁻¹, achieving complete deprotection within 8 minutes at room temperature [5]. This selectivity forms the basis for controlled deprotection strategies in solid-phase peptide synthesis protocols.

At strongly basic pH values (9-11), rapid Fmoc deprotection occurs with rate constants approaching 1.7 (M·s)⁻¹, resulting in complete deprotection in less than one minute [1] [4]. Under extreme basic conditions (pH >11), both protecting groups undergo rapid degradation through nucleophilic attack mechanisms, making such conditions unsuitable for synthetic applications.

| pH Range | Primary Degradation Pathway | Rate Constant (s⁻¹) | Half-life at 22°C | Predominant Mechanism |

|---|---|---|---|---|

| 1-3 | Fmoc hydrolysis (acidic) | 2.7×10⁻³ (M·s)⁻¹ | 6 hours | Protonation-assisted cleavage |

| 3-5 | tert-butyl ester hydrolysis (acidic) | 1.0×10⁻⁶ | 5 days | Acid-catalyzed ester hydrolysis |

| 5-7 | Neutral hydrolysis (both groups stable) | 1.0×10⁻⁶ | 5 days | Neutral hydrolysis |

| 7-9 | Fmoc base-labile deprotection (mild) | 1.7×10⁻² (M·s)⁻¹ | 8 minutes | Beta-elimination |

| 9-11 | Fmoc rapid deprotection | 1.7 (M·s)⁻¹ | <1 minute | Base-catalyzed elimination |

| 11-13 | Both groups rapid hydrolysis | >>1.7 (M·s)⁻¹ | <<1 minute | Nucleophilic attack |

Thermal Stability Under SPPS Conditions

Thermal stability analysis under solid-phase peptide synthesis conditions reveals temperature-dependent degradation patterns that directly impact synthetic protocols. At standard room temperature (25°C), both the Fmoc protecting group and tert-butyl ester demonstrate exceptional stability, retaining greater than 99% integrity over extended reaction periods [6] [7].

Elevated temperature solid-phase peptide synthesis (SPPS-ET) protocols operating at 60°C show excellent compatibility with this compound [8] [7]. Under these conditions, the Fmoc group maintains greater than 95% stability while the tert-butyl ester exhibits greater than 98% retention over 30-minute reaction cycles [6]. Importantly, epimerization risks remain low at this temperature, with observed levels below 2% for most amino acid sequences [7].

At 75°C, microwave-assisted synthesis conditions, the compound demonstrates 90-95% Fmoc group stability and greater than 95% tert-butyl ester stability [9]. These conditions enable rapid synthesis cycles of 15 minutes while maintaining acceptable product quality. The activation energy for thermal degradation under these conditions remains 78 kJ/mol for neutral pathways [1].

High-temperature fast stirring peptide synthesis (HTFSPS) protocols operating at 90°C represent the upper practical limit for this compound [6]. Under these extreme conditions, Fmoc group stability decreases to 85-90% while tert-butyl ester stability remains above 90% during 10-minute reaction cycles [6]. The epimerization risk increases to medium levels, requiring careful monitoring and optimization of reaction conditions.

At temperatures above 120°C, both protecting groups undergo significant thermal degradation [3] [2]. The Fmoc group stability drops below 50% while tert-butyl ester stability decreases to 70-80% range [2]. The activation energy for thermal cleavage decreases to 59 ± 4 kJ/mol under these extreme conditions [1]. Such temperatures are generally unsuitable for synthetic applications due to extensive side product formation and high epimerization risks.

Thermal deprotection studies have demonstrated that base-free Fmoc cleavage can occur at 120°C in dimethyl sulfoxide within 10 minutes, though this approach lacks the selectivity required for synthetic applications [3]. Similarly, thermal tert-butyl ester deprotection proceeds at 120-240°C in protic solvents, but requires 15-40 minute reaction times and results in complete deprotection [2].

| Temperature (°C) | Fmoc Group Stability (%) | tert-Butyl Ester Stability (%) | Reaction Time (min) | Epimerization Risk | Side Product Formation |

|---|---|---|---|---|---|

| 25 | >99 | >99 | 60 | Negligible | None |

| 60 | >95 | >98 | 30 | Low | Minimal |

| 75 | 90-95 | >95 | 15 | Low-Medium | Low |

| 90 | 85-90 | >90 | 10 | Medium | Moderate |

| 120 | <50 | 70-80 | 5 | High | High |

| 150 | <10 | 40-50 | 2 | Very High | Extensive |

Solvent Compatibility and Solubility Parameters

The solvent compatibility profile of Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride demonstrates pronounced dependence on both polarity and hydrogen bonding characteristics. Dimethylformamide (DMF) represents the optimal solvent system, providing excellent solubility exceeding 100 mg/mL while maintaining exceptional stability for both protecting groups [10]. The high dielectric constant (36.7) and polarity index (6.4) of DMF facilitate complete dissolution while the aprotic nature prevents unwanted side reactions [10].

Dimethyl sulfoxide (DMSO) serves as an effective alternative solvent, offering comparable solubility characteristics exceeding 100 mg/mL [11]. Despite its higher dielectric constant (46.7) and polarity index (7.2), DMSO maintains excellent stability for both Fmoc and tert-butyl ester functionalities [3]. However, the potential for DMSO-mediated side reactions under certain conditions requires careful evaluation in specific synthetic protocols.

Dichloromethane (DCM) provides good solvent compatibility with solubility ranging from 50-80 mg/mL [12]. The lower dielectric constant (9.1) and polarity index (3.1) result in reduced solvation efficiency, but the compound maintains good stability in this medium [13]. DCM finds particular utility in washing and extraction procedures due to its volatility and chemical inertness toward the protecting groups.

Acetonitrile demonstrates moderate compatibility with solubility values of 20-40 mg/mL [14]. The dielectric constant (37.5) approaches that of DMF, but the linear structure and different hydrogen bonding characteristics result in reduced dissolution efficiency. Both protecting groups maintain good stability in acetonitrile, making it suitable for specialized applications requiring anhydrous conditions.

Tetrahydrofuran (THF) exhibits limited solubility characteristics (10-20 mg/mL) due to its lower dielectric constant (7.6) and polarity index (4.0) [15]. While the Fmoc group demonstrates fair stability, the tert-butyl ester maintains good integrity in this solvent. THF may be employed in specific synthetic transformations where its coordinating properties are advantageous.

Alcoholic solvents, particularly methanol, demonstrate poor compatibility with this compound [10]. The solubility in methanol remains limited (5-10 mg/mL), and both protecting groups show reduced stability due to potential transesterification and hydrogen bonding interactions [10]. The high polarity index (5.1) and protic nature make methanol unsuitable for most synthetic applications.

Aqueous systems present significant limitations, with solubility below 1 mg/mL and poor stability for both protecting groups [1]. The extremely high dielectric constant (78.4) and polarity index (10.2) of water, combined with its protic nature, promote rapid hydrolysis of both protecting groups [1]. Aqueous conditions should be avoided except for specific analytical or purification procedures.

Aromatic solvents such as toluene demonstrate excellent chemical compatibility but extremely poor solubility characteristics [16]. Despite the low dielectric constant (2.4) and polarity index (2.4), the compound shows negligible dissolution in toluene, limiting its practical utility in synthetic applications.

| Solvent | Solubility (mg/mL) | Fmoc Stability | tBu Ester Stability | Dielectric Constant | SPPS Compatibility |

|---|---|---|---|---|---|

| DMF | >100 | Excellent | Excellent | 36.7 | Excellent |

| DMSO | >100 | Excellent | Excellent | 46.7 | Good |

| DCM | 50-80 | Good | Excellent | 9.1 | Good |

| Acetonitrile | 20-40 | Good | Good | 37.5 | Fair |

| THF | 10-20 | Fair | Good | 7.6 | Fair |

| Methanol | 5-10 | Poor | Fair | 32.7 | Poor |

| Water | <1 | Poor | Poor | 78.4 | Poor |

| Toluene | <1 | Excellent | Excellent | 2.4 | Poor |